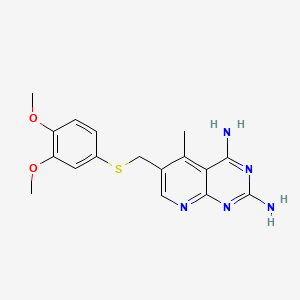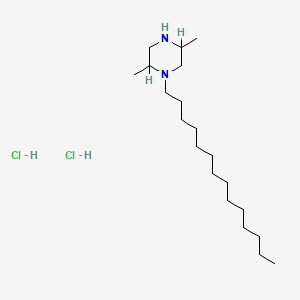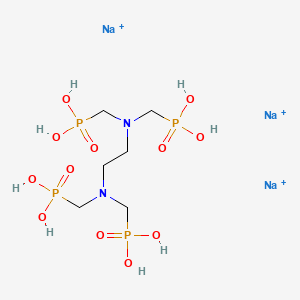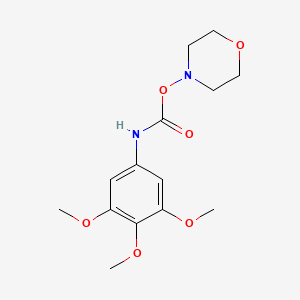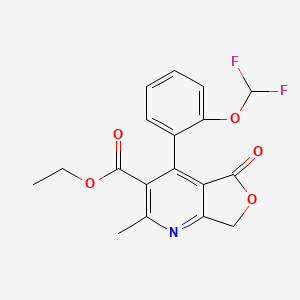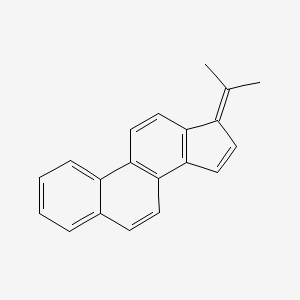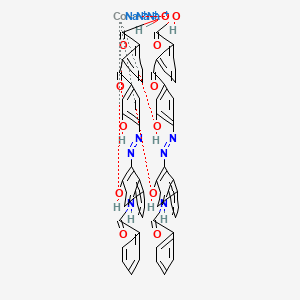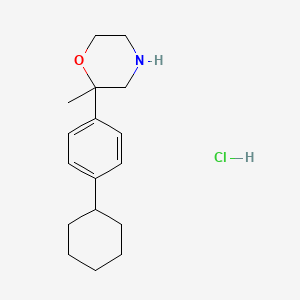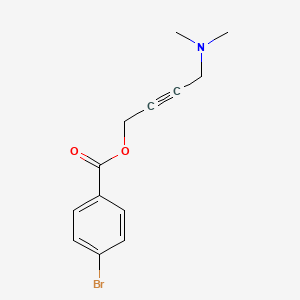
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester is a chemical compound with a complex structure that includes a benzoic acid moiety substituted with a bromine atom and an ester group containing a dimethylamino and butynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester typically involves the esterification of 4-bromobenzoic acid with 4-(dimethylamino)-2-butynol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize the reaction conditions and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrogenated compounds. Substitution reactions can result in a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The bromine atom and dimethylamino group may also play roles in modulating the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-bromo-: A simpler compound lacking the ester and dimethylamino groups.
4-(Dimethylamino)benzoic acid: Contains the dimethylamino group but lacks the bromine and ester groups.
4-Bromobenzoic acid: Contains the bromine atom but lacks the ester and dimethylamino groups.
Uniqueness
Benzoic acid, 4-bromo-, 4-(dimethylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
130421-63-5 |
|---|---|
Fórmula molecular |
C13H14BrNO2 |
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
4-(dimethylamino)but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C13H14BrNO2/c1-15(2)9-3-4-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,9-10H2,1-2H3 |
Clave InChI |
FPIFHWVGBQOFQI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC#CCOC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


